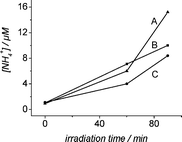On the mechanism of nitrogen photofixation at nanostructured iron titanate films†
Photochemical & Photobiological Sciences Pub Date: 2006-09-05 DOI: 10.1039/B608396J
Abstract
The photofixation of dinitrogen to


Recommended Literature
- [1] Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography
- [2] Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†
- [3] Green synthesis of reduced graphene oxide/nanopolypyrrole composite: characterization and H2O2 determination in urine†
- [4] Front cover
- [5] Post-functionalization through covalent modification of organic counter ions: a stepwise and controlled approach for novel hybrid polyoxometalate materials†
- [6] Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines†
- [7] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [8] A method for the determination of silver in ores and mineral products by atomic-absorption spectroscopy
- [9] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [10] A coumarin based gold(i)-alkynyl complex: a new class of supramolecular hydrogelators†









